molecular formula C6H8O2 B13967651 2-Acetylcyclobutan-1-one CAS No. 80706-72-5

2-Acetylcyclobutan-1-one

Cat. No.: B13967651
CAS No.: 80706-72-5
M. Wt: 112.13 g/mol
InChI Key: OVAIWZPFBPAUJL-UHFFFAOYSA-N
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Description

2-Acetylcyclobutan-1-one is an organic compound with the molecular formula C6H8O2 It is a cyclobutanone derivative, characterized by a four-membered ring structure with an acetyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylcyclobutan-1-one can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of electron-rich olefins under specific reaction conditions. This method typically requires the oxidation of one of the substrates to generate a radical cation, which is sufficiently reactive even under mild conditions . Another method involves the use of thionyl chloride and butanone in the presence of benzaldehyde and anhydrous ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Acetylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Acetylcyclobutan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylcyclobutan-1-one involves its interaction with specific molecular targets and pathways The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutanone derivative without the acetyl group.

    2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity.

    Cyclopropanone: A three-membered ring analog with distinct chemical properties.

Uniqueness

2-Acetylcyclobutan-1-one is unique due to its four-membered ring structure combined with an acetyl group, which imparts specific reactivity and potential applications not found in its analogs. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

80706-72-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-acetylcyclobutan-1-one

InChI

InChI=1S/C6H8O2/c1-4(7)5-2-3-6(5)8/h5H,2-3H2,1H3

InChI Key

OVAIWZPFBPAUJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC1=O

Origin of Product

United States

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